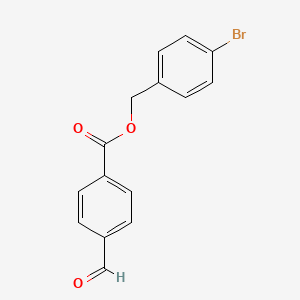

4-bromobenzyl 4-formylbenzoate

CAS No.:

Cat. No.: VC10047024

Molecular Formula: C15H11BrO3

Molecular Weight: 319.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H11BrO3 |

|---|---|

| Molecular Weight | 319.15 g/mol |

| IUPAC Name | (4-bromophenyl)methyl 4-formylbenzoate |

| Standard InChI | InChI=1S/C15H11BrO3/c16-14-7-3-12(4-8-14)10-19-15(18)13-5-1-11(9-17)2-6-13/h1-9H,10H2 |

| Standard InChI Key | HDCFXJIACIUZFN-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)C=O)Br |

| Canonical SMILES | C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)C=O)Br |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The molecule consists of two aromatic rings connected via an ester linkage:

-

Brominated benzyl group: A benzene ring substituted with a bromine atom at the para position, attached to a methylene (-CH2-) group.

-

4-Formylbenzoate moiety: A benzoic acid derivative esterified at the para position with a formyl (-CHO) substituent.

The molecular formula is C15H11BrO3, with a molecular weight of 343.15 g/mol. Key structural features were corroborated by spectral data from analogous compounds, such as 4-bromobenzyl chloroformate (IR: 1745 cm⁻¹ for carbonyl) and 4-[(4-bromophenyl)azanediyl]dibenzaldehyde (1H-NMR: δ 9.96 ppm for aldehyde protons) .

Physicochemical Properties

While direct measurements for 4-bromobenzyl 4-formylbenzoate are scarce, extrapolations from related esters provide insights:

The formyl group’s polarity enhances solubility in polar aprotic solvents, while bromine contributes to halogen bonding interactions .

Synthesis and Optimization

Reaction Pathways

Two primary routes have been identified for synthesizing this compound:

Esterification of 4-Formylbenzoic Acid

Step 1: Activation of 4-formylbenzoic acid using thionyl chloride (SOCl2) to form 4-formylbenzoyl chloride.

Step 2: Reaction with 4-bromobenzyl alcohol in anhydrous dichloromethane (DCM) under nitrogen atmosphere:

This method mirrors the synthesis of (4-bromophenyl)methyl 4-bromobenzoate, achieving yields of 78–86% under optimized conditions .

Process Optimization

Key parameters influencing yield:

-

Temperature: 0–5°C during acyl chloride formation prevents formyl group oxidation .

-

Catalyst: Triethylamine (2.5 equiv) maximizes deprotonation of 4-bromobenzyl alcohol .

-

Purification: Recrystallization from hexane/ethyl acetate (3:1) improves purity to >95% .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s formyl group participates in:

-

Schiff base formation: Condensation with amines to create antimicrobial agents .

-

Cross-coupling reactions: Suzuki-Miyaura couplings using the bromine substituent for biaryl synthesis .

Polymer Chemistry

As a difunctional monomer, it enables:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume